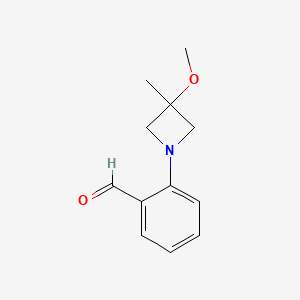
2-(3-Methoxy-3-methylazetidin-1-yl)benzaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3-Methoxy-3-methylazetidin-1-yl)benzaldehyde is an organic compound with the molecular formula C12H15NO2 and a molecular weight of 205.25 g/mol . This compound features a benzaldehyde moiety attached to a 3-methoxy-3-methylazetidine ring, making it a unique structure in organic chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Methoxy-3-methylazetidin-1-yl)benzaldehyde typically involves the reaction of 3-methoxy-3-methylazetidine with benzaldehyde under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the compound, making it suitable for various applications in research and industry .
Analyse Chemischer Reaktionen
Types of Reactions
2-(3-Methoxy-3-methylazetidin-1-yl)benzaldehyde can undergo several types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens and nucleophiles.
Major Products Formed
Oxidation: 2-(3-Methoxy-3-methylazetidin-1-yl)benzoic acid.
Reduction: 2-(3-Methoxy-3-methylazetidin-1-yl)benzyl alcohol.
Substitution: Various substituted derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
2-(3-Methoxy-3-methylazetidin-1-yl)benzaldehyde has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-(3-Methoxy-3-methylazetidin-1-yl)benzaldehyde involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its functional groups, which can form covalent or non-covalent interactions with target molecules. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-(3-Methoxy-3-methylazetidin-1-yl)acetic acid hydrochloride
- 2-(3-Methoxy-3-methylazetidin-1-yl)benzoic acid
Uniqueness
2-(3-Methoxy-3-methylazetidin-1-yl)benzaldehyde is unique due to its specific structure, which combines a benzaldehyde moiety with a 3-methoxy-3-methylazetidine ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .
Eigenschaften
Molekularformel |
C12H15NO2 |
|---|---|
Molekulargewicht |
205.25 g/mol |
IUPAC-Name |
2-(3-methoxy-3-methylazetidin-1-yl)benzaldehyde |
InChI |
InChI=1S/C12H15NO2/c1-12(15-2)8-13(9-12)11-6-4-3-5-10(11)7-14/h3-7H,8-9H2,1-2H3 |
InChI-Schlüssel |
NMLUVBBHPTZKPZ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(CN(C1)C2=CC=CC=C2C=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Benzyl N-[8-(chlorosulfonyl)-3,4-dihydro-2H-1-benzopyran-3-yl]carbamate](/img/structure/B13161454.png)
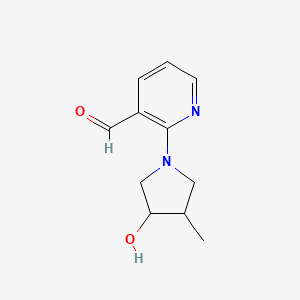
![1-[1-(Aminomethyl)cyclopropyl]-3-methylbutan-1-ol](/img/structure/B13161469.png)

amine](/img/structure/B13161474.png)


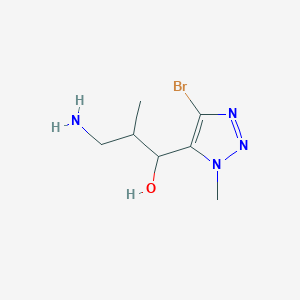
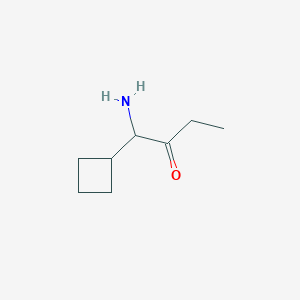
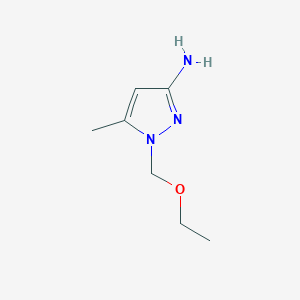
![N-[6-(Aminomethyl)pyridin-2-YL]propanamide](/img/structure/B13161505.png)

